Berupipam

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

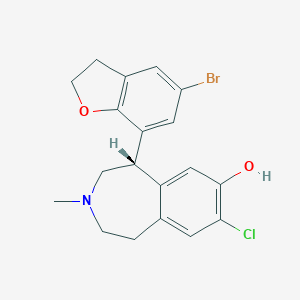

Berupipam, also known as SCH-39166, is a synthetic compound that belongs to the class of dopamine D1 receptor antagonists. It was first developed in the 1990s as a potential treatment for schizophrenia and other psychiatric disorders. However, its clinical development was discontinued due to its limited efficacy and safety concerns. Nevertheless, berupipam has gained attention from the scientific community as a valuable tool for studying the role of dopamine receptors in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Berupipam has been widely used as a pharmacological tool to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to modulate dopamine-mediated behaviors, such as locomotor activity, reward, and addiction. Berupipam has also been used to investigate the role of dopamine D1 receptors in learning and memory, anxiety, depression, and schizophrenia. Furthermore, berupipam has been used to study the interaction between dopamine and other neurotransmitter systems, such as glutamate, GABA, and serotonin.

Wirkmechanismus

Berupipam acts as a selective antagonist of dopamine D1 receptors, which are mainly located in the striatum, prefrontal cortex, and hippocampus. By blocking dopamine D1 receptors, berupipam reduces the activation of the dopamine system, which is involved in the regulation of motor function, reward, and motivation. Berupipam has also been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in cognitive and emotional processes.

Biochemische Und Physiologische Effekte

Berupipam has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce dopamine-mediated behaviors, such as locomotor activity, reward, and addiction. Berupipam has also been shown to impair learning and memory, increase anxiety, and induce depressive-like behaviors. Furthermore, berupipam has been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in cognitive and emotional processes.

Vorteile Und Einschränkungen Für Laborexperimente

Berupipam has several advantages as a pharmacological tool for scientific research. It is a selective antagonist of dopamine D1 receptors, which allows for the specific modulation of the dopamine system. Berupipam has also been shown to have a relatively long half-life and a good safety profile in animal studies. However, berupipam has several limitations that need to be taken into consideration. It has limited efficacy in clinical trials for the treatment of schizophrenia and other psychiatric disorders. Furthermore, its pharmacokinetic properties may vary between species, which may affect its translation to human studies.

Zukünftige Richtungen

Berupipam has several potential future directions for scientific research. It can be used to study the role of dopamine D1 receptors in various neurological and psychiatric disorders, such as Parkinson's disease, addiction, and depression. Berupipam can also be used to investigate the interaction between dopamine and other neurotransmitter systems, such as glutamate and GABA, which may provide insights into the underlying mechanisms of cognitive and emotional processes. Furthermore, the development of new derivatives of berupipam with improved pharmacokinetic properties may enhance its translational potential to human studies.

Conclusion

Berupipam is a promising compound for scientific research that has gained attention from the scientific community as a valuable tool for studying the role of dopamine receptors in various physiological and pathological processes. Its selective antagonism of dopamine D1 receptors allows for the specific modulation of the dopamine system, which is involved in the regulation of motor function, reward, and motivation. Berupipam has several advantages as a pharmacological tool for scientific research, but also has limitations that need to be taken into consideration. Its potential future directions for scientific research include the study of various neurological and psychiatric disorders and the investigation of the interaction between dopamine and other neurotransmitter systems.

Synthesemethoden

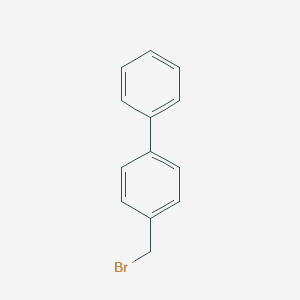

Berupipam is synthesized by reacting 1-(4-bromophenyl)piperazine with 2-chloro-4,5-dimethoxybenzoic acid in the presence of a base such as potassium carbonate. The resulting compound is then purified by column chromatography to obtain pure berupipam. The synthesis of berupipam is relatively simple and can be performed in a few steps with moderate yields.

Eigenschaften

CAS-Nummer |

150490-85-0 |

|---|---|

Produktname |

Berupipam |

Molekularformel |

C19H19BrClNO2 |

Molekulargewicht |

408.7 g/mol |

IUPAC-Name |

(5S)-5-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |

InChI |

InChI=1S/C19H19BrClNO2/c1-22-4-2-11-7-17(21)18(23)9-14(11)16(10-22)15-8-13(20)6-12-3-5-24-19(12)15/h6-9,16,23H,2-5,10H2,1H3/t16-/m0/s1 |

InChI-Schlüssel |

DIKLCFJDIZFAOM-INIZCTEOSA-N |

Isomerische SMILES |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC(=CC4=C3OCC4)Br)O)Cl |

SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC(=CC4=C3OCC4)Br)O)Cl |

Kanonische SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC(=CC4=C3OCC4)Br)O)Cl |

Synonyme |

8-chloro-5-(5'-bromo-2,3-dihydrobenzofuran-7-yl)-7-hydroxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hemifumarate berupipam NNC 22-0010 NNC-22-0010 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)

![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)

![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)